Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate
CAS No.: 136818-69-4
Cat. No.: VC21203095
Molecular Formula: C17H18N4O4
Molecular Weight: 342.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136818-69-4 |
|---|---|
| Molecular Formula | C17H18N4O4 |
| Molecular Weight | 342.35 g/mol |
| IUPAC Name | benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C17H18N4O4/c22-17(25-13-14-5-2-1-3-6-14)20-11-9-19(10-12-20)16-15(21(23)24)7-4-8-18-16/h1-8H,9-13H2 |
| Standard InChI Key | QSBNBHMFTWHNKF-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=C(C=CC=N2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CN(CCN1C2=C(C=CC=N2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 |
Introduction
Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is a heterocyclic compound with potential applications in pharmaceutical and chemical research. This compound is characterized by its benzyl ester group, a nitropyridine moiety, and a piperazine ring, which collectively contribute to its unique chemical properties.
Key Identifiers:
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CAS Number: 136818-69-4
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Molecular Formula:
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Molecular Weight: 342.35 g/mol
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Synonyms: 4-(3-Nitro-pyridin-2-yl)-piperazine-1-carboxylic acid benzyl ester .
Table 1: Chemical and Physical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.35 g/mol |
| Density | 1.336 g/cm³ |
| Boiling Point | 528.9°C (at 760 mmHg) |
| Flash Point | 273.7°C |
| Vapor Pressure | mmHg (25°C) |
| LogP (Partition Coefficient) | 2.975 |
| Polar Surface Area (PSA) | 91.49 Ų |
| Exact Mass | 342.13300 |
The compound's high boiling point and low vapor pressure suggest thermal stability and minimal volatility under standard conditions, making it suitable for high-temperature applications .
Diagrammatic Representation:
The compound's structure includes aromaticity from the pyridine ring and electron-withdrawing effects from the nitro group, influencing its reactivity and binding properties.
Pharmaceutical Relevance:
The combination of a piperazine ring with a nitro-substituted pyridine suggests potential activity in drug design, particularly as:
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A scaffold for anti-inflammatory or analgesic agents.
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A precursor for heterocyclic derivatives with biological activity .
Chemical Research:
Due to its heterocyclic nature, Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is valuable in:
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Synthetic organic chemistry as an intermediate.
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Studies involving electron-withdrawing substituents affecting aromatic systems.
Safety and Handling
While specific Material Safety Data Sheet (MSDS) data is unavailable, general precautions for handling nitro-containing compounds apply:
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Store in cool, dry conditions away from oxidizing agents.
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Use protective equipment to prevent skin or eye contact.
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Avoid inhalation of vapors or dust.
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